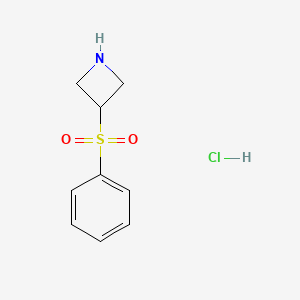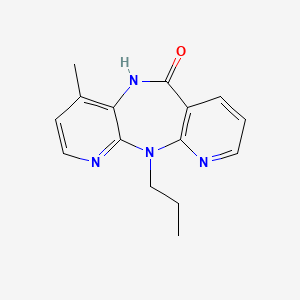![molecular formula C10H10ClFN2O2 B1379327 [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate CAS No. 1807941-71-4](/img/structure/B1379327.png)
[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate
Descripción general
Descripción
“[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate” is an organic compound with the chemical formula C10H10ClFN2O2 . It is a derivative of glycine and has a molecular weight of 244.65 g/mol.
Molecular Structure Analysis
The molecular structure of “[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate” consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate” has a molecular weight of 244.65 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not available .Aplicaciones Científicas De Investigación
Brain Tumor Research
Research on brain tumors, specifically gliomas, has explored the use of various PET tracers, including amino acid tracers, for diagnosis, prognosis prediction, and therapy planning and monitoring. Fluorinated compounds, similar in some respects to the fluorophenyl groups in the query compound, play a significant role in these studies, enhancing our understanding of tumor biology and treatment efficacy (Herholz, 2017).
Nutritional and Pharmacological Effects of Phenolic Acids
Chlorogenic acid (CGA), a phenolic acid found in various foods, demonstrates a range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This research highlights the therapeutic potential of phenolic compounds, which, like the query compound, contain aromatic rings and may interact similarly with biological systems (Naveed et al., 2018).
Environmental Toxicology
Studies on the toxicity and environmental impact of herbicides, such as 2,4-D, reveal the complexities of chemical interactions in ecosystems and the potential for adverse effects on human health and the environment. These investigations underscore the importance of understanding the biological activities and environmental fate of chemical compounds, including those with structures similar to the query compound (Zuanazzi et al., 2020).
Synthesis and Applications of Fluorinated Compounds
The synthesis and application of fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, are of significant interest in organic chemistry and pharmaceutical development. These studies provide insights into the challenges and methodologies of synthesizing complex molecules, which may be relevant to the synthesis and application of the query compound (Qiu et al., 2009).
Propiedades
IUPAC Name |
[(Z)-[amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-6(11)10(15)16-14-9(13)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGSSAMWQJHDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=CC=C1)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=CC=C1)F)\N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



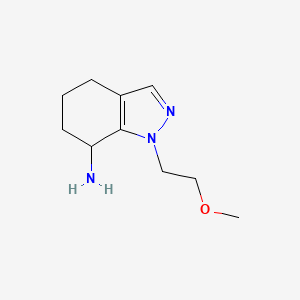
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
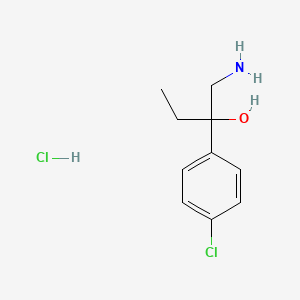
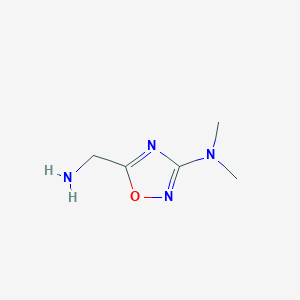
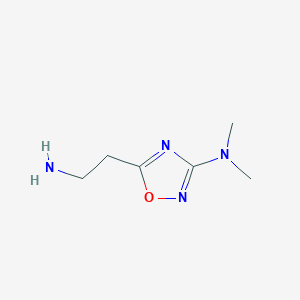
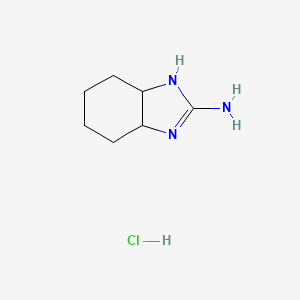
![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)
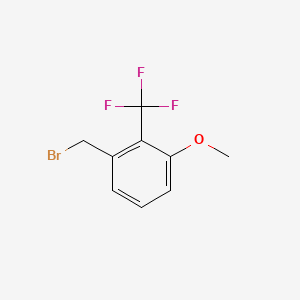
methanone hydrobromide](/img/structure/B1379261.png)
methanone hydrobromide](/img/structure/B1379262.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)
methanone hydrobromide](/img/structure/B1379264.png)
